2,5-Dibromopyridine-3-sulfonyl chloride
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Overview
Description
2,5-Dibromopyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2Br2ClNO2S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromopyridine-3-sulfonyl chloride typically involves the bromination of pyridine derivatives followed by sulfonylation. One common method starts with 3-aminopyridine, which undergoes diazotization to form a diazonium salt. This intermediate is then treated with bromine to introduce bromine atoms at the 2 and 5 positions. The resulting 2,5-dibromopyridine is then reacted with thionyl chloride to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and safety. The use of microchannel reactors allows for precise control over reaction conditions, leading to higher yields and better product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromopyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura and Ullmann-type coupling reactions to form carbon-carbon and carbon-nitrogen bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Coupling Reactions: Palladium or copper catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate
Major Products
The major products formed from these reactions include various substituted pyridines and heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,5-Dibromopyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is a key building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,5-Dibromopyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive, allowing for the formation of strong covalent bonds with nucleophiles. In coupling reactions, the bromine atoms facilitate the formation of carbon-carbon and carbon-nitrogen bonds through palladium or copper catalysis .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromopyridine: Lacks the sulfonyl chloride group but is similarly used in coupling reactions.
3,5-Dibromopyridine: Another brominated pyridine derivative with different reactivity due to the position of bromine atoms.
Pyridine-3-sulfonyl chloride: Lacks bromine atoms but is used in similar substitution reactions.
Uniqueness
2,5-Dibromopyridine-3-sulfonyl chloride is unique due to the presence of both bromine atoms and a sulfonyl chloride group, which enhances its reactivity and versatility in synthetic applications. This combination allows it to participate in a broader range of reactions compared to its analogs .
Properties
Molecular Formula |
C5H2Br2ClNO2S |
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Molecular Weight |
335.40 g/mol |
IUPAC Name |
2,5-dibromopyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H2Br2ClNO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H |
InChI Key |
CEBXZZKJPOGUQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)Br)Br |
Origin of Product |
United States |
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